molecular formula C24H30O6 B11543584 Decane-1,10-diyl bis(4-hydroxybenzoate)

Decane-1,10-diyl bis(4-hydroxybenzoate)

Katalognummer: B11543584
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: AAIYZNZVJSEINM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decane-1,10-diyl bis(4-hydroxybenzoate) is an organic compound with the molecular formula C24H30O6 It is a type of ester formed from decane-1,10-diol and 4-hydroxybenzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of decane-1,10-diyl bis(4-hydroxybenzoate) typically involves the esterification reaction between decane-1,10-diol and 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of decane-1,10-diyl bis(4-hydroxybenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Decane-1,10-diyl bis(4-hydroxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Decane-1,10-diyl bis(4-hydroxybenzoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of high-performance materials and coatings.

Wirkmechanismus

The mechanism of action of decane-1,10-diyl bis(4-hydroxybenzoate) involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis in biological environments, releasing the active components that exert their effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Decane-1,10-diol: A precursor in the synthesis of decane-1,10-diyl bis(4-hydroxybenzoate).

    4-Hydroxybenzoic acid: Another precursor used in the synthesis.

    Bis(1-butylpentyl)decane-1,10-diyl diglutarate: A similar ester compound with different functional groups.

Uniqueness

Decane-1,10-diyl bis(4-hydroxybenzoate) is unique due to its specific combination of decane-1,10-diol and 4-hydroxybenzoic acid, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C24H30O6

Molekulargewicht

414.5 g/mol

IUPAC-Name

10-(4-hydroxybenzoyl)oxydecyl 4-hydroxybenzoate

InChI

InChI=1S/C24H30O6/c25-21-13-9-19(10-14-21)23(27)29-17-7-5-3-1-2-4-6-8-18-30-24(28)20-11-15-22(26)16-12-20/h9-16,25-26H,1-8,17-18H2

InChI-Schlüssel

AAIYZNZVJSEINM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)OCCCCCCCCCCOC(=O)C2=CC=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.